molecular formula C13H14N2O3 B11072665 N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11072665
M. Wt: 246.26 g/mol
InChI Key: AYQGEUWIHHLBQF-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-hydroxyethyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1-methyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-15-8-10(13(18)14-6-7-16)12(17)9-4-2-3-5-11(9)15/h2-5,8,16H,6-7H2,1H3,(H,14,18)

InChI Key

AYQGEUWIHHLBQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCO

solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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